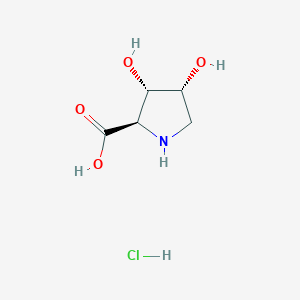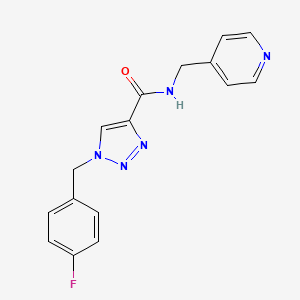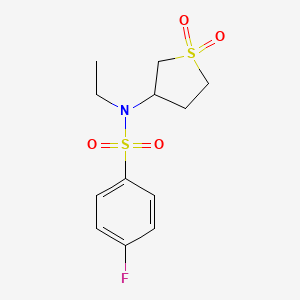![molecular formula C18H17N3O B2437427 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034400-13-8](/img/structure/B2437427.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is a compound that has sparked interest in various scientific fields due to its unique structural features and potential applications. This compound includes a pyrazolo[1,5-a]pyrazine ring system, a naphthalene moiety, and an ethanone linkage, making it an intriguing subject for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone often involves multi-step synthesis procedures. A common route begins with the construction of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving hydrazine derivatives and di-ketones. The subsequent introduction of the naphthalene moiety can be achieved via Friedel-Crafts acylation, utilizing naphthalene and an acyl chloride derivative under acidic conditions.
Industrial Production Methods
Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. Methods like continuous flow synthesis and batch processing are adapted, with careful control over temperature, solvent, and catalysts to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound undergoes oxidation reactions that can be facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo-derivatives.
Reduction: The reduction can be achieved using hydrides like sodium borohydride, yielding corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are pivotal, employing reagents like halogenated compounds or nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.
Major Products
Major products include various substituted derivatives like oxo-derivatives, amines, alcohols, and halogenated compounds.
Scientific Research Applications
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone is explored across several domains:
Chemistry: Its reactivity and synthetic utility make it a valuable intermediate in organic synthesis.
Biology: Investigations into its bioactivity suggest potential as a therapeutic agent for targeting specific biological pathways.
Medicine: Preliminary studies indicate its potential role in developing anti-inflammatory or anticancer drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound’s mechanism of action varies depending on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering signal transduction pathways. Its unique ring system allows it to fit into active sites or binding pockets, modulating the activity of key biomolecules.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines
Quinoxaline derivatives
Benzimidazole derivatives
So, here's a detailed look at this fascinating compound
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-10-11-21-16(13-20)8-9-19-21)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIVCNUFLVOACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)

![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)

![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)


![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)
![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)
